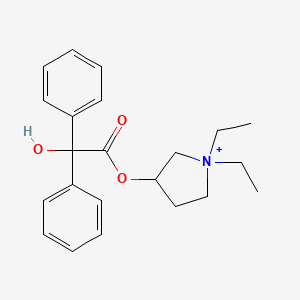

Benzilonium

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16175-92-1 |

|---|---|

Molekularformel |

C22H28NO3+ |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1 |

InChI-Schlüssel |

ZKCWITXZGWUJAV-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |

Kanonische SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |

Andere CAS-Nummern |

16175-92-1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Discovery and development of Benzilonium for gastrointestinal disorders

An In-depth Technical Guide to the Discovery and Development of Benzilonium for Gastrointestinal Disorders

Foreword

This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, a quaternary ammonium anticholinergic agent, for the treatment of gastrointestinal (GI) disorders. As a Senior Application Scientist, the objective is to move beyond a simple recitation of facts and provide a narrative grounded in scientific integrity. This document will explore the causal reasoning behind experimental designs, the pharmacological principles that guided its development, and the clinical rationale for its use. We will delve into its molecular mechanism, the significance of its chemical structure, and the preclinical and clinical journey that defines its therapeutic profile.

The Therapeutic Challenge: Unmet Needs in Spasmodic GI Disorders

Gastrointestinal disorders characterized by smooth muscle spasms, such as Irritable Bowel Syndrome (IBS), present a significant clinical challenge.[1] These conditions are driven by a complex interplay of factors, including visceral hypersensitivity and dysregulated GI motility.[2] A key therapeutic strategy involves the modulation of the parasympathetic nervous system, which plays a crucial role in stimulating gut motility and secretions. The neurotransmitter acetylcholine, acting on muscarinic receptors, is a primary driver of these functions. Therefore, agents that can selectively antagonize these receptors in the gut without producing systemic, particularly central nervous system (CNS), side effects are of high therapeutic value.

This compound: Chemical and Pharmacological Profile

This compound emerged as a candidate to meet this need. It is a synthetic quaternary ammonium compound designed for targeted peripheral action.[3]

Physicochemical Properties

The properties of this compound Bromide are central to its formulation and biological activity. Its quaternary ammonium structure confers a permanent positive charge, making it highly water-soluble and limiting its ability to cross lipid membranes, such as the blood-brain barrier.[3][4]

| Property | Value | Source |

| Chemical Name | This compound bromide | [3] |

| CAS Number | 1050-48-2 (bromide salt) | [3] |

| Molecular Formula | C22H28BrNO3 | [3] |

| Molecular Weight | 434.37 g/mol | [3] |

| Appearance | Light brown solid | [3] |

| Solubility | Water-soluble | [3] |

Pharmacodynamics: Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the GI tract, M3 receptors are predominantly located on smooth muscle cells and secretory glands.

Causality of Action: By binding to these receptors, this compound prevents acetylcholine from initiating the intracellular signaling cascade (typically involving Gq proteins, phospholipase C, and subsequent calcium release) that leads to muscle contraction and glandular secretion.[5] This competitive antagonism results in a dose-dependent reduction in the tone and motility of the GI smooth muscle, providing a spasmolytic effect.[6] This targeted action addresses the underlying hypermotility that contributes to symptoms like abdominal pain and cramping in disorders like IBS.[5][7]

Sources

- 1. wjgnet.com [wjgnet.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound (16175-92-1) for sale [vulcanchem.com]

- 4. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]

- 5. What is the mechanism of Bencycloquidium Bromide? [synapse.patsnap.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. What is Bencycloquidium Bromide used for? [synapse.patsnap.com]

Benzilonium's selectivity for muscarinic receptor subtypes

Pharmacological Profiling of Benzilonium: Muscarinic Subtype Selectivity and Peripheral Restriction

Executive Summary this compound bromide is a potent, quaternary ammonium antimuscarinic agent historically utilized for gastrointestinal disorders. Unlike tertiary amines (e.g., atropine), this compound is defined by its permanent positive charge, which restricts its distribution to the periphery. This technical guide outlines the molecular pharmacology of this compound, clarifying its receptor subtype selectivity profile—or lack thereof—and detailing the specific experimental protocols required to characterize such ligands in a modern drug discovery context.

Molecular Mechanism & Structural Pharmacology

1.1 The Quaternary Benzilate Pharmacophore this compound belongs to the class of N-substituted pyrrolidinyl benzilates . Its structure consists of a bulky diphenyl-glycolate (benzilate) head group and a quaternary pyrrolidinium nitrogen.

-

Orthosteric Binding: The benzilate moiety binds deeply within the orthosteric site of the muscarinic acetylcholine receptor (mAChR), engaging in hydrophobic interactions with a cluster of aromatic residues (Tyrosine/Tryptophan cage) common to all five subtypes (M1–M5).

-

The Ionic Lock: The quaternary nitrogen forms a high-affinity electrostatic interaction with the conserved Aspartate residue (Asp105 in M1, Asp113 in M3) in Transmembrane Domain 3 (TM3).

1.2 Selectivity Profile: Kinetic vs. Thermodynamic A critical distinction for researchers is that this compound exhibits distributional selectivity , not binding selectivity .

-

Receptor Binding: Like most classic benzilates (e.g., N-methylscopolamine), this compound displays high affinity (

in the sub-nanomolar range) for all five muscarinic subtypes. It does not significantly discriminate between M1, M2, and M3 receptors at the binding site. -

Functional Selectivity: Its clinical "selectivity" for GI spasms (M3-mediated) over CNS effects (M1-mediated cognitive impact) is purely a function of the Blood-Brain Barrier (BBB). The quaternary charge prevents passive diffusion into the CNS.

Comparative Affinity Data

The following data summarizes the pharmacological profile of this compound compared to reference standards. Note that while modern recombinant

Table 1: Representative Binding & Functional Profile

| Parameter | This compound (Quaternary) | Atropine (Tertiary Standard) | Darifenacin (M3 Selective) |

| M1 Affinity ( | ~9.0 - 9.5 (High) | 9.0 | 7.8 |

| M2 Affinity ( | ~9.0 - 9.5 (High) | 8.8 | 7.0 |

| M3 Affinity ( | ~9.2 - 9.8 (High) | 9.1 | 9.0 |

| Selectivity Ratio | Non-Selective (< 3-fold) | Non-Selective | >50-fold (M3 vs M2) |

| Functional Potency ( | 8.5 - 9.0 (Guinea Pig Ileum) | 8.9 | 9.2 |

| CNS Penetration | Negligible | High | Low/Moderate |

Note:

Experimental Protocols for Profiling

To validate the selectivity profile of a this compound-like ligand, the following self-validating workflows are recommended.

Protocol A: Radioligand Binding Assay (Equilibrium Dissociation)

Objective: Determine the intrinsic affinity (

-

Membrane Preparation:

-

Transfect CHO-K1 cells with cDNA encoding human M1, M2, or M3 receptors.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM

, pH 7.4). -

Centrifuge at 40,000 x g for 20 min; resuspend pellet. Critical: Repeat wash to remove endogenous acetylcholine.

-

-

Incubation:

-

Ligand:

-N-Methylscopolamine ( -

Competitor: this compound bromide (10 pM to 10 µM, 10-point curve).

-

Non-Specific Control: Atropine (1 µM).

-

Incubate for 120 mins at 25°C to ensure equilibrium (quaternary compounds have slow off-rates).

-

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of cationic drugs).

-

-

Analysis:

-

Calculate

and convert to

-

Protocol B: Functional Shield Assay (Guinea Pig Ileum)

Objective: Determine the functional antagonism (

-

Tissue Setup: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/5% -

Equilibration: Apply 1g tension; equilibrate for 60 mins.

-

Agonist Curve (Control): Generate a cumulative concentration-response curve (CRC) for Carbachol. Wash tissue.

-

Antagonist Incubation: Incubate this compound (e.g., 10 nM) for 30 minutes .

-

Note: The 30-min incubation is vital for quaternary drugs to reach equilibrium in deep tissue compartments.

-

-

Agonist Curve (Test): Repeat Carbachol CRC in the presence of this compound.

-

Calculation: Measure the dose-ratio (DR) shift. Plot log(DR-1) vs. -log[Antagonist] (Schild Plot). The X-intercept is the

.

Visualization of Mechanism & Workflow

Diagram 1: The Peripheral Restriction Mechanism

This diagram illustrates why this compound affects the gut (M3) but spares the brain (M1), despite having high affinity for both.

Caption: this compound's quaternary charge prevents BBB penetration, restricting high-affinity blockade to peripheral M3 receptors.

Diagram 2: M3 Receptor Signaling Blockade

The molecular cascade inhibited by this compound in smooth muscle cells.

Caption: this compound competitively antagonizes the M3-Gq-PLC pathway, preventing IP3-mediated calcium release and muscle contraction.

References

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290.

-

Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & Autacoid Pharmacology, 26(3), 219–233.

-

Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists.[1][2][3][4][5] Molecules, 6(3), 142-193. (Review of structural classes including benzilates).

-

PubChem Database. this compound Bromide (CID 13988). National Center for Biotechnology Information.

-

IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors: Antagonists. (General reference for quaternary antagonist profiles).

Sources

- 1. Synthesis and structure-activity relationships of new muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of bencycloquidium bromide, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

A Guide to the Indispensable Role of the Quaternary Ammonium Moiety in Benzilonium's Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzilonium, a peripherally acting anticholinergic agent, owes its therapeutic efficacy and safety profile almost entirely to a single, defining structural feature: its quaternary ammonium group. This permanent positive charge is not a mere structural footnote; it is the master key that dictates the molecule's interaction with its target receptor and governs its journey through the body. This guide dissects the critical role of this moiety, exploring how it anchors the drug to the muscarinic receptor through powerful cation-π interactions and simultaneously limits its ability to cross biological membranes, thereby minimizing central nervous system side effects. We will delve into the pharmacodynamic and pharmacokinetic consequences of this charged group, supported by structure-activity relationship data and detailed experimental protocols for assessing receptor affinity and functional antagonism.

Introduction to this compound: A Peripherally-Focused Antimuscarinic

This compound is a synthetic quaternary ammonium compound classified as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Clinically, it has been used to treat conditions characterized by smooth muscle spasm and hypermotility in the gastrointestinal tract, such as peptic ulcers and irritable bowel syndrome. Its mechanism of action involves blocking the effects of the neurotransmitter acetylcholine at parasympathetic neuroeffector junctions.

The therapeutic utility of this compound and similar quaternary ammonium anticholinergics lies in their ability to produce potent effects on peripheral systems (e.g., the gut, salivary glands) while having minimal impact on the central nervous system (CNS).[1] This peripheral selectivity is a direct consequence of the drug's chemical structure, specifically the permanently charged quaternary ammonium head.

The Quaternary Ammonium Group: A Nexus of Physicochemical and Pharmacological Properties

The structure of this compound features a bulky diphenylacetate ester group, a short carbon linker, and a diethylmethylcyclohexylammonium group. It is this last component—the quaternary ammonium—that is the focal point of its activity.

dot graph "Benzilonium_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} endom Caption: Chemical structure of this compound highlighting the quaternary ammonium group.

Unlike tertiary amines, which can exist in both protonated (charged) and unprotonated (neutral) forms depending on the pH, the nitrogen atom in a quaternary ammonium compound is permanently bonded to four carbon substituents. This results in a fixed, delocalized positive charge, rendering the molecule a cation at all physiological pH values. This permanent charge has two profound and interconnected consequences:

-

Pharmacodynamic Anchor: The positive charge is essential for high-affinity binding to the target muscarinic receptor.[2][3][4]

-

Pharmacokinetic Barrier: The charge and associated high polarity significantly impede the molecule's ability to cross lipid-rich biological membranes, such as the gastrointestinal lining and the blood-brain barrier.[1]

Pharmacodynamics: The Cation-π Interaction as the Linchpin of Activity

The primary mechanism by which this compound and other cholinergic ligands bind to muscarinic receptors is through a powerful, non-covalent force known as the cation-π interaction .[5][6][7][8][9]

The orthosteric binding site of mAChRs, where acetylcholine and its antagonists bind, is not characterized by an abundance of anionic amino acid residues as one might expect. Instead, it features a "box" of aromatic amino acid residues, primarily Tryptophan (Trp) and Tyrosine (Tyr).[5] The electron-rich faces of these aromatic rings create a region of negative electrostatic potential. The positively charged quaternary nitrogen of this compound is drawn to this region, forming a strong, stabilizing cation-π bond.[5][6][7][8][9] This interaction is a major contributor to the binding energy and affinity of the ligand for the receptor.[8][9]

dot graph "Cation_Pi_Interaction" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];

} endom Caption: this compound's binding mechanism at the muscarinic receptor.

While the cation-π interaction is paramount, secondary ionic interactions with anionic residues, such as a conserved Aspartate (Asp) residue, may also contribute to stabilizing the ligand-receptor complex.[5] The large, bulky acyl groups of the molecule are thought to bind to accessory regions outside the primary acetylcholine binding site, effectively acting as an "umbrella" that blocks agonist access.[3]

Structure-Activity Relationship (SAR): Quaternary vs. Tertiary Amines

The indispensable nature of the quaternary ammonium group is clearly demonstrated by comparing the activity of quaternary anticholinergics with their tertiary amine analogues. In general, converting a tertiary amine anticholinergic to its quaternary ammonium derivative markedly increases its antimuscarinic potency.[3] This is because the permanent charge ensures optimal interaction with the receptor binding site. Tertiary amines, which must be protonated to become charged, are less potent in part because a fraction of the molecules will be in the uncharged state and thus unable to form the critical cation-π bond.

| Compound Type | Key Structural Feature | Receptor Binding Affinity (Ki) | CNS Penetration |

| Quaternary Ammonium (e.g., this compound) | Permanent Positive Charge (R₄N⁺) | High | Low |

| Tertiary Amine Analogue | Reversibly Protonated (R₃NH⁺ ⇌ R₃N) | Moderate to High | High |

This table provides a generalized comparison. Specific Ki values would be determined experimentally.

Pharmacokinetics: The "Charge" as a Double-Edged Sword

The same permanent positive charge that confers high receptor affinity also severely restricts the molecule's movement across biological membranes. This is a classic example of a structure-pharmacokinetics relationship.[10][11]

-

Absorption: Quaternary ammonium compounds like this compound are poorly and erratically absorbed from the gastrointestinal tract.[1] Their high polarity and fixed charge prevent efficient passive diffusion across the lipid bilayer of intestinal epithelial cells. This results in low oral bioavailability.

-

Distribution: Once in the systemic circulation, this compound's distribution is largely confined to the extracellular space. Crucially, it does not readily cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that effectively excludes polar and charged molecules from entering the CNS. This property is the cornerstone of this compound's favorable side-effect profile, as it minimizes CNS-related anticholinergic effects like drowsiness, confusion, and memory impairment that are common with tertiary amine anticholinergics (e.g., atropine).

-

Elimination: Elimination of quaternary ammonium compounds occurs through a combination of renal and hepatic pathways. Renal clearance often involves active tubular secretion in addition to glomerular filtration.[10] Biliary excretion can also be a significant route, particularly for higher molecular weight compounds.[10]

Experimental Methodologies for Characterization

To quantitatively assess the role of the quaternary ammonium structure, two primary experimental approaches are employed: radioligand binding assays to determine receptor affinity and in vitro functional assays to measure antagonism.

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol determines the affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a known high-affinity radioligand.

Principle: The assay measures the displacement of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) from mAChRs by increasing concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[12]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in mAChRs (e.g., rat cerebral cortex, or cells expressing a specific mAChR subtype) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a standard antagonist (e.g., 1 µM Atropine).

-

Competition Binding: Membranes + Radioligand + increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

The radioligand (e.g., [³H]NMS) is used at a fixed concentration, typically near its Kd value.[13]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

dot graph "Radioligand_Binding_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Antagonism Assay (Schild Analysis)

This protocol determines the potency of this compound as a functional antagonist and verifies its mechanism as competitive.

Principle: Schild analysis quantifies the potency of a competitive antagonist by measuring the parallel rightward shift it causes in the concentration-response curve of an agonist.[14][15] The analysis yields a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a 2-fold increase in agonist concentration to produce the same response.[14] For a simple competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[15]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Isolate a smooth muscle preparation that expresses mAChRs (e.g., guinea pig ileum) and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Connect the tissue to an isometric force transducer to record contractions.

-

-

Agonist Concentration-Response Curve (Control):

-

Allow the tissue to equilibrate under a resting tension.

-

Perform a cumulative concentration-response curve to a standard muscarinic agonist (e.g., carbachol or acetylcholine).

-

-

Antagonist Incubation:

-

Wash the tissue thoroughly to remove the agonist.

-

Introduce a fixed, known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

-

-

Second Agonist Curve:

-

In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

-

Repeat for Multiple Antagonist Concentrations:

-

Repeat steps 3 and 4 using at least two other concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Create a Schild Plot : Plot log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound (-log[B]) on the x-axis.

-

Perform linear regression on the plotted points.

-

The pA₂ value is determined from the x-intercept of the regression line.[16]

-

The slope of the regression line is determined. A slope of approximately 1.0 is indicative of competitive antagonism.[15] Slopes deviating significantly from 1 may suggest non-competitive mechanisms or experimental artifacts.[15][17]

-

Conclusion and Future Perspectives

The quaternary ammonium structure is the single most important determinant of this compound's pharmacological identity. It serves as the pharmacodynamic anchor, enabling high-affinity binding to muscarinic receptors through potent cation-π interactions. Simultaneously, it acts as a pharmacokinetic gatekeeper, limiting systemic absorption and preventing entry into the central nervous system. This dual function creates a peripherally selective anticholinergic agent with a favorable safety profile.

The principles elucidated by studying this compound and its charged moiety continue to inform modern drug design. The deliberate inclusion of a permanent charge remains a key strategy for developing peripherally restricted drugs, minimizing off-target CNS effects, and improving the therapeutic index of medications targeting peripheral receptors.

References

-

Neef, C., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 111–118. [Link]

-

Neef, C., Oosting, R., & Meijer, D. K. (1984). Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters. Naunyn-Schmiedeberg's archives of pharmacology, 328(2), 103–110. [Link]

-

Inxight Drugs. (n.d.). Benzalkonium Bromide. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

-

Pless, S. A., & Ahern, C. A. (2013). Cation-π interactions and their functional roles in membrane proteins. Channels, 7(3), 186-193. [Link]

-

Hulme, E. C., & Birdsall, N. J. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.14. [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

-

Li, X., et al. (2021). Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms. Journal of Cellular and Molecular Medicine, 25(5), 2538–2553. [Link]

-

JoVE. (2025). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. [Link]

-

Wikipedia. (n.d.). Cation–π interaction. Retrieved from [Link]

-

CUTM Courseware. (n.d.). SAR (Structure activity relationship) of directly acting cholinergic Drugs. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

-

Z-H. Song, et al. (1995). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Zhongguo Yao Li Xue Bao, 16(5), 385-388. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Dougherty, D. A. (2007). The Cation-π Interaction. Accounts of Chemical Research, 40(10), 885-893. [Link]

-

Abood, L. G., & Biel, J. H. (1962). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. International review of neurobiology, 4, 217-273. [Link]

-

MDPI. (2019). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. Molecules, 24(12), 2297. [Link]

-

Dougherty, D. A. (2013). The Cation−π Interaction. Accounts of Chemical Research, 46(4), 885-893. [Link]

-

Buffet-Bataillon, S., et al. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13), e00377-19. [Link]

-

ChemRxiv. (2023). A Short Overview of Benzalkonium Chloride in Pharmaceutical Sector: Safety, Environmental Impact and Alternatives. [Link]

-

Janković, S. M., & Prostran, M. (2002). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica Physiologica et Pharmacologica Acta, 38(1), 1-5. [Link]

-

ACS Publications. (2024). In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry. Environmental Science & Technology. [Link]

-

King's College London Research Portal. (2019). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. [Link]

-

Discovery on Target. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Competitive Antagonism. Retrieved from [Link]

-

ResearchGate. (2025). The Cation−π Interaction. Retrieved from [Link]

-

Kenakin, T. P. (1986). The effects on Schild regressions of antagonist removal from the receptor compartment by a saturable process. The Journal of pharmacology and experimental therapeutics, 238(3), 843-851. [Link]

-

ResearchGate. (n.d.). Schild plots are shown in this graph for desloratadine and... | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. (n.d.). US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists.

-

Taylor & Francis Online. (2025). Perspectives on safety of quaternary ammonium compounds (QACs). Critical Reviews in Toxicology. [Link]

-

MDPI. (2024). Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. International Journal of Molecular Sciences, 25(12), 6439. [Link]

-

ACS Publications. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(19), 7645–7665. [Link]

-

Frontiers. (2022). Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy, 3, 972233. [Link]

Sources

- 1. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Video: Cholinergic Antagonists: Chemistry and Structure-Activity Relationship [jove.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Cation-π interactions and their functional roles in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cation–π interaction - Wikipedia [en.wikipedia.org]

- 7. its.caltech.edu [its.caltech.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Elimination and distribution characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-pharmacokinetics relationship of quaternary ammonium compounds. Correlation of physicochemical and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. neuron.mefst.hr [neuron.mefst.hr]

- 15. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 16. researchgate.net [researchgate.net]

- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

Initial Toxicological Screening of Benzilonium Bromide: A Technical Guide

Executive Summary & Compound Profile

Benzilonium bromide (CAS: 1050-48-2) is a quaternary ammonium anticholinergic agent historically developed for the management of peptic ulcers and gastrointestinal hypermotility (Brand name: Portyn).[1] Chemically identified as 1,1-diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium bromide , its therapeutic value lies in its potent peripheral antimuscarinic activity.

Unlike tertiary amines (e.g., atropine), the permanent positive charge of the quaternary nitrogen in this compound bromide limits its ability to cross the blood-brain barrier (BBB). This structural feature theoretically isolates its toxicity profile to the peripheral nervous system, minimizing central anticholinergic syndrome (delirium, hallucinations). However, this does not negate the risk of severe peripheral toxicity, including cardiovascular collapse and neuromuscular blockade at supratherapeutic doses.

This guide outlines a modern, self-validating screening workflow to assess the initial toxicological profile of this compound bromide, integrating historical data with current OECD regulatory standards.

Physicochemical & Biological Profile

| Parameter | Data / Characteristic |

| Chemical Structure | Pyrrolidinium-based quaternary ammonium salt |

| Molecular Weight | 434.37 g/mol |

| Mechanism of Action | Competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs), primarily M1 and M3 subtypes in the GI tract. |

| Historical LD50 (Rat, Oral) | 1.86 g/kg (Reichertz & Schliva, 1962) |

| Primary Toxicity Risk | Peripheral Anticholinergic Toxidrome (Tachycardia, Ileus, Urinary Retention) |

| Solubility | High water solubility (Bromide salt); facilitates aqueous formulation for dosing. |

Mechanism of Toxicity & Signaling Pathways

To design an effective screening protocol, one must understand the "Target vs. Off-Target" toxicity. This compound's primary toxicity is an extension of its pharmacology (On-Target Toxicity).

Pathway Visualization

The following diagram illustrates the blockade of M3 receptors and the resulting physiological cascades that define both efficacy and toxicity.

Figure 1: Mechanism of Action and Toxicity Pathways. This compound competitively antagonizes ACh at muscarinic receptors. While M3 blockade treats ulcers, concurrent M2 blockade in the heart drives the primary toxicity risk: tachycardia.

In Vitro Screening Protocols (Tier 1)

Before in vivo administration, verify target selectivity and rule out catastrophic off-target effects (e.g., hERG inhibition).

hERG Channel Inhibition (Cardiotoxicity)

Quaternary ammonium compounds are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

-

Protocol: Automated Patch Clamp (CHO cells stably expressing hERG).

-

Concentration Range: 0.1 µM to 100 µM.

-

Positive Control: E-4031 (Known hERG blocker).

-

Acceptance Criteria: IC50 > 30 µM is desirable. If IC50 < 10 µM, in vivo telemetry is mandatory in Tier 2.

Muscarinic Subtype Selectivity (M1-M5)

Confirm the "peripheral" hypothesis by assessing binding affinity.

-

Assay: Radioligand binding assay using [3H]-NMS (N-methylscopolamine).

-

Goal: Determine

values for M1, M2, and M3. -

Risk Logic: High affinity for M2 (Cardiac) predicts tachycardia. High affinity for M3 (Glandular/Smooth Muscle) predicts dry mouth and urinary retention.

In Vivo Acute Toxicity Screening (Tier 2)

Historical data places the oral LD50 in rats at 1.86 g/kg (Reichertz & Schliva, 1962). However, modern ethical standards (3Rs) replace the classical LD50 test with the Up-and-Down Procedure (OECD 425) .

Protocol: Modified Acute Oral Toxicity (OECD 425)

This protocol minimizes animal usage while estimating the lethal dose range and identifying the "Anticholinergic Toxidrome."

Step-by-Step Methodology:

-

Subject Selection: Female Sprague-Dawley rats (8-12 weeks), fasted overnight.

-

Dose Selection: Based on the historical LD50 of 1860 mg/kg, start conservatively at 175 mg/kg (1/10th LD50) to assess non-lethal toxicity first.

-

Administration: Oral gavage using aqueous vehicle (this compound bromide is water-soluble). Volume < 10 mL/kg.

-

Observation Period: Continuous monitoring for the first 4 hours, then daily for 14 days.

-

Escalation Logic:

-

If Animal A survives 48h with no severe distress

Dose Animal B at 550 mg/kg . -

If Animal B survives

Dose Animal C at 1750 mg/kg . -

If death occurs, reduce dose by factor of 3.2 for the next animal.

-

Clinical Signs: The Anticholinergic Toxidrome

Researchers must monitor for specific signs indicating M-receptor blockade overdose:

| System | Clinical Sign | Physiological Basis |

| Ocular | Mydriasis (Dilated pupils) | M3 blockade of iris sphincter muscle. |

| Secretory | Xerostomia (Dry mouth/nose) | M3 blockade of salivary/lacrimal glands. |

| Cardiac | Tachycardia | M2 blockade at the SA node (Vagolytic effect). |

| GI/GU | Abdominal distension, Urinary retention | Inhibition of peristalsis and detrusor contraction. |

| CNS | Absent or Minimal | Quaternary structure prevents BBB penetration (differentiates from Atropine). |

Screening Workflow Diagram

This flowchart guides the decision-making process from compound acquisition to safety classification.

Figure 2: Integrated Screening Workflow. The logic gate at "hERG IC50" determines the necessity of advanced cardiovascular monitoring during in vivo stages.

Scientific Integrity & Data Interpretation

Causality & Experimental Choice

-

Why OECD 425? The historical LD50 (1.86 g/kg) suggests this compound is "Harmful" (Category 4) but not "Fatal" (Category 1/2). A full lethal dose study is unethical. OECD 425 validates the range with minimal animals.

-

Why focus on Peripheral signs? The quaternary structure is the defining feature. If CNS signs (convulsions, ataxia) are observed, it suggests either BBB breakdown or impurity (presence of tertiary amine precursors).

Self-Validating Controls

-

Positive Control (In Vitro): Atropine must be run in parallel during receptor binding to normalize

values. -

Negative Control (In Vivo): Vehicle-only group (Water/Saline) to baseline heart rate and pupil diameter.

References

-

Reichertz, P., & Schliva, M. (1962).[1] Toxicology of 1,1-diethyl-3-hydroxypyrrolidinium bromide benzilate (this compound bromide). Arzneimittel-Forschung (Drug Research), 12, 414-416.

-

OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.

-

Parke, Davis & Co. (1959). Portyn (this compound bromide) prescribing information.[2][3] British Medical Journal (Advertisements), 2(5156).

-

PubChem. (n.d.). This compound bromide (Compound Summary).[4][5] National Library of Medicine.

-

ICH. (2011). Guideline S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). International Council for Harmonisation.

Sources

Methodological & Application

Using Benzilonium in in vitro models of intestinal hypermotility

Application Notes & Protocols

Topic: Characterizing the Anticholinergic Activity of Benzilonium in In Vitro Models of Intestinal Hypermotility

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modeling Intestinal Hypermotility to Evaluate Anticholinergic Agents

Disorders of intestinal hypermotility, such as Irritable Bowel Syndrome (IBS), are characterized by dysregulated smooth muscle contractions, leading to symptoms of pain, cramping, and diarrhea.[1][2] The primary excitatory control of gastrointestinal smooth muscle is mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[3] ACh acts on muscarinic receptors, primarily the M2 and M3 subtypes, which are abundantly expressed on intestinal smooth muscle cells.[3][4][5] Stimulation of these receptors, particularly the M3 subtype, initiates a signaling cascade that increases intracellular calcium and triggers muscle contraction.[6][7]

This compound bromide is a synthetic quaternary ammonium anticholinergic agent.[8] As a muscarinic antagonist, its therapeutic potential lies in its ability to competitively block the binding of acetylcholine to its receptors on smooth muscle cells, thereby reducing the excessive contractions that characterize hypermotility disorders.

This document provides a comprehensive guide for researchers to evaluate the efficacy and potency of this compound using a classic, robust, and physiologically relevant in vitro model: the isolated guinea pig ileum preparation. The protocols detailed herein describe how to induce a state of hypermotility using an ACh challenge and how to quantify the antagonistic properties of this compound through Schild analysis, a cornerstone of pharmacological characterization.

The Molecular Target: Muscarinic Receptor Signaling in Gut Smooth Muscle

Understanding the mechanism of action of this compound requires a clear picture of its molecular target. Intestinal smooth muscle contraction is predominantly triggered by the M3 muscarinic receptor signaling pathway.[4][6]

-

Agonist Binding: Acetylcholine (ACh) binds to the M3 receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the associated Gq/11 protein.[7]

-

Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Calcium Mobilization: IP3 diffuses to the sarcoplasmic reticulum (SR) and binds to IP3 receptors, causing the release of stored Ca2+ into the cytoplasm.[6]

-

Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[7]

This compound, as a competitive antagonist, is hypothesized to bind to the same site as ACh on the muscarinic receptor, preventing the initiation of this entire cascade.

Caption: High-level overview of the experimental workflow for Schild analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation and Mounting of the Isolated Guinea Pig Ileum

This protocol details the dissection and mounting of the ileum segment for contractile studies. [9][10][11] Materials:

-

Guinea pig (250-350 g)

-

Tyrode's physiological salt solution (composition below)

-

Isolated organ bath system with temperature control (37°C) and aeration (Carbogen: 95% O2 / 5% CO2)

-

Isotonic force transducer and data acquisition system

-

Surgical instruments (scissors, forceps)

-

Cotton or silk thread

Tyrode's Solution Composition:

| Component | Concentration (mM) |

|---|---|

| NaCl | 137 |

| KCl | 2.7 |

| CaCl2 | 1.8 |

| MgCl2 | 1.0 |

| NaH2PO4 | 0.4 |

| NaHCO3 | 11.9 |

| Glucose | 5.5 |

Procedure:

-

Euthanasia: Humanely euthanize the guinea pig in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dissection: Perform a laparotomy to expose the abdominal cavity. Locate the ileocecal junction.

-

Isolation: Carefully dissect a 10-15 cm segment of the terminal ileum. Place the isolated segment into a petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C. [10]4. Cleaning: Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove intestinal contents.

-

Segmentation: Cut the ileum into smaller segments of 2-3 cm in length.

-

Mounting:

-

Tie one end of an ileum segment to a fixed hook or tissue holder at the bottom of the organ bath chamber.

-

Tie the other end to an isotonic force transducer.

-

Ensure the tissue is submerged in the Tyrode's solution-filled organ bath.

-

-

Equilibration:

-

Apply a resting tension of 0.5-1.0 g to the tissue. [9][10] * Allow the tissue to equilibrate for at least 30-60 minutes.

-

During equilibration, continuously bubble the bath with carbogen gas and maintain the temperature at 37°C. Wash the tissue with fresh Tyrode's solution every 15 minutes to remove metabolic waste and allow the tissue to stabilize. [10]

-

Protocol 2: Determining the Antagonistic Potency of this compound (Schild Analysis)

This protocol quantifies the ability of this compound to competitively antagonize acetylcholine-induced contractions. [9] Procedure:

-

Establish Baseline: After equilibration, record a stable baseline tension for several minutes.

-

Generate Control Acetylcholine CRC:

-

Add acetylcholine to the organ bath in a cumulative, logarithmic manner (e.g., starting from 10⁻⁹ M and increasing to 10⁻³ M).

-

Wait for the contractile response to reach a plateau at each concentration before adding the next.

-

Record the peak contractile response for each ACh concentration.

-

After the maximal response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the tension returns to the initial baseline. This may take 20-30 minutes.

-

-

Incubate with this compound:

-

Introduce the first (lowest) concentration of this compound (e.g., 10⁻⁹ M) into the organ bath.

-

Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure it has reached equilibrium with the muscarinic receptors.

-

-

Generate Test Acetylcholine CRC:

-

In the continued presence of this compound, repeat the cumulative addition of acetylcholine as described in step 2.

-

A rightward shift in the concentration-response curve is expected, indicating that a higher concentration of ACh is required to elicit the same level of contraction.

-

-

Repeat for Multiple Concentrations:

-

Thoroughly wash the tissue to remove all drugs until it returns to the initial baseline.

-

Repeat steps 3 and 4 with at least two other, higher concentrations of this compound (e.g., 3x10⁻⁹ M and 10⁻⁸ M). A sufficient washout period between different antagonist concentrations is critical.

-

Data Analysis and Interpretation

The primary goal of the analysis is to determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. [9]

-

Calculate EC50: For each ACh concentration-response curve (control and in the presence of each this compound concentration), plot the response against the log concentration of ACh and fit a sigmoidal dose-response curve to determine the EC50 (the concentration of ACh that produces 50% of the maximal response).

-

Calculate Dose Ratio (DR): The dose ratio is a measure of the magnitude of the rightward shift in the agonist curve. Calculate it for each concentration of this compound used.

-

DR = (EC50 of ACh in the presence of this compound) / (EC50 of ACh in the absence of this compound)

-

-

Construct the Schild Plot:

-

For each concentration of this compound, calculate log(DR - 1) .

-

Plot log(DR - 1) (Y-axis) against the negative log of the molar concentration of this compound (-log[this compound]) (X-axis).

-

Perform a linear regression on the data points.

-

-

Determine pA2:

-

The x-intercept of the Schild plot regression line is the pA2 value.

-

A slope of the regression line that is not significantly different from 1 is a strong indication of competitive antagonism.

-

Data Presentation Tables

Table 1: Experimental Results for Schild Analysis

| [this compound] (M) | ACh EC50 (M) | Dose Ratio (DR) | log([this compound]) | log(DR-1) |

|---|---|---|---|---|

| 0 (Control) | Value | 1 | N/A | N/A |

| 1 x 10⁻⁹ | Value | Value | -9.0 | Value |

| 3 x 10⁻⁹ | Value | Value | -8.52 | Value |

| 1 x 10⁻⁸ | Value | Value | -8.0 | Value |

Table 2: Schild Plot Analysis Summary

| Parameter | Value | Interpretation |

|---|---|---|

| pA2 | Value | Potency of the antagonist. Higher value = higher potency. |

| Schild Slope | Value | A slope of ~1.0 suggests competitive antagonism. |

| R² | Value | Goodness of fit for the linear regression. |

References

-

Ehlert, F. J., & Griffin, M. T. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences. [Link]

-

Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Hegde, S. S. (2001). Muscarinic receptors and gastrointestinal tract smooth muscle function. Life Sciences. [Link]

-

Unno, T., Matsuyama, H., & Komori, S. (2006). Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... ResearchGate. [Link]

-

Mizuta, Y., & Isomoto, H. (2012). Muscarinic Regulation of Gastrointestinal Motility. ResearchGate. [Link]

-

Zeigler, D. W., & Jacobson, E. D. (1973). Intestinal Vascular Responses to Gut Pressure and Acetylcholine in vitro. Angiologica. [Link]

-

RJPTSimLab. Bioassay of histamine using guinea pig ileum by matching method. RJPTSimLab. [Link]

-

RJPTSimLab. To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. RJPTSimLab. [Link]

-

Singh, S., & Mandal, M. B. (2013). In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. Semantic Scholar. [Link]

-

Singh, S., & Mandal, M. B. (2013). IN VITRO STUDY OF ACETYLCHOLINE AND HISTAMINE INDUCED CONTRACTIONS IN COLON AND RECTUM OF ADULT AND NEONATE RATS. Indian Journal of Physiology and Pharmacology. [Link]

-

Singh, S., & Mandal, M. B. (2013). In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. PubMed. [Link]

-

Singh, S., & Mandal, M. B. (2013). (PDF) In vitro study of acetylcholine and histamine induced contractions in colon and rectum of adult and neonate rats. ResearchGate. [Link]

-

Suros, J., Bordas-Feliu, J. M., Gobern, J., & Suros-Batllo, J. (1963). [Therapeutic action of the new synthetic anticholinergic agent, benzylonium bromide, in diseases of the digestive tract]. Medicina Clinica. [Link]

-

REPROCELL. (n.d.). Intestinal Motility Research And Assays. REPROCELL. [Link]

-

REPROCELL. (n.d.). Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL. [Link]

Sources

- 1. reprocell.com [reprocell.com]

- 2. reprocell.com [reprocell.com]

- 3. researchgate.net [researchgate.net]

- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic receptors and gastrointestinal tract smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. [Therapeutic action of the new synthetic anticholinergic agent, benzylonium bromide, in diseases of the digestive tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjptsimlab.com [rjptsimlab.com]

Application Note: Quantitative Analysis of Benzilonium by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Abstract

This application note details a robust and validated method for the quantitative determination of Benzilonium, a quaternary ammonium compound, using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Due to the non-volatile and ionic nature of this compound, direct GC-MS analysis is not feasible. This protocol outlines an in-situ pyrolysis approach within the GC injector port, which thermally degrades the analyte into its corresponding volatile tertiary amine, allowing for reliable chromatographic separation and mass spectrometric detection. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for pharmaceutical quality control and research applications.

Introduction: The Analytical Challenge of this compound

This compound bromide is a quaternary ammonium compound with anticholinergic properties.[1] As a salt, it is non-volatile, making it unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be in the vapor phase.[2] Traditional approaches for analyzing such compounds often involve complex derivatization steps. However, an effective alternative is pyrolysis-GC-MS, where the high temperature of the GC injector port is utilized to induce a controlled thermal degradation of the quaternary ammonium salt into a volatile tertiary amine.[2][3][4] This application note provides a comprehensive protocol for this technique, offering a rapid and reliable method for the analysis of this compound.

The principle relies on the thermal-induced Hofmann elimination or nucleophilic substitution that occurs in the hot injector, converting the non-volatile this compound cation into a volatile tertiary amine that can be readily separated on a standard GC column and detected by a mass spectrometer.[2][4] This method has been successfully applied to various quaternary ammonium compounds (QACs) for their identification and quantification.[2][3][5]

Experimental Workflow

The overall workflow for the analysis of this compound by Py-GC-MS is depicted below. It involves sample preparation, in-situ pyrolysis followed by GC separation and MS detection, and finally, data analysis and quantification.

Sources

- 1. This compound bromide | 1050-48-2 [chemicalbook.com]

- 2. aura.american.edu [aura.american.edu]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation and Handling of Benzilonium Bromide for Preclinical Muscarinic Antagonism Studies

Abstract

Benzilonium bromide (1,1-diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium bromide) is a quaternary ammonium anticholinergic agent.[1][2] Historically utilized for gastrointestinal disorders, it remains a valuable tool compound for investigating peripheral muscarinic receptor antagonism without central nervous system (CNS) confounders. This guide provides standardized protocols for formulating this compound bromide for parenteral (IV/IP) and oral (PO) administration in preclinical models (rodent/non-rodent), emphasizing stability control against ester hydrolysis.

Physicochemical Profile & Pre-Formulation Analysis

Before formulation, researchers must account for the compound's specific chemical vulnerabilities. This compound bromide contains an ester linkage connecting the benzilic acid moiety to the pyrrolidinium ring. This structural feature dictates the stability profile.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Implication for Formulation |

| CAS Number | 1050-48-2 | Verification of identity.[2] |

| Molecular Weight | 434.37 g/mol | Calculation of molarity (1 mM ≈ 0.434 mg/mL). |

| Solubility | Soluble in water, Ethanol, Isopropanol | Aqueous vehicles (Saline/PBS) are suitable without complex surfactants. |

| pKa | Quaternary Ammonium (Always Ionized) | Highly polar; poor blood-brain barrier penetration; low oral bioavailability. |

| Stability | Ester Bond | CRITICAL: Susceptible to hydrolysis in alkaline pH (> pH 7.5). |

| Appearance | Light brown/white crystalline solid | Discoloration indicates degradation. |

Stability Warning: The Hydrolysis Trap

The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding benzilic acid and 1-ethyl-3-hydroxypyrrolidinium . This reaction is base-catalyzed.[3]

-

Rule: Avoid vehicles with pH > 7.0 for long-term storage.

-

Optimal pH: 4.5 – 6.5.

Vehicle Selection Strategy

For preclinical dosing, the vehicle must balance solubility with physiological compatibility.

Recommended Vehicles

-

0.9% Saline (Physiological Sodium Chloride):

-

Pros: Isotonic, neutral to slightly acidic pH (typically ~5.5), ideal for IV/IP.

-

Cons: None for this compound.

-

-

Phosphate Buffered Saline (PBS) - Adjusted:

-

Pros: Buffering capacity prevents local pH shifts at injection site.

-

Cons: Standard PBS is pH 7.4. Must act: Adjust pH to 6.0-6.5 using dilute HCl if storing >24 hours.

-

Vehicles to Avoid

-

Carbonate/Bicarbonate Buffers: High pH (>8.0) will rapidly hydrolyze the drug.

-

Basic Water: Water exposed to air can absorb CO2, but generally, water stored in glass can leach alkali; ensure high-quality Type I water is used.

Experimental Protocols

Visualization: Formulation Decision Tree

The following logic flow ensures the correct vehicle selection based on route of administration and study duration.

Figure 1: Decision tree for vehicle selection and processing steps to ensure stability and sterility.

Protocol A: Preparation for Intravenous (IV) or Intraperitoneal (IP) Injection

Target Concentration: 1 – 5 mg/mL (Adjust based on dose).

-

Weighing: Accurately weigh the required amount of this compound bromide into a sterile, amber glass vial (protect from light).

-

Dissolution:

-

Add 80% of the final volume of 0.9% Sterile Saline .

-

Vortex gently for 1-2 minutes. The salt should dissolve readily at room temperature.

-

-

pH Adjustment (Optional but Recommended):

-

Measure pH using a micro-probe.

-

If pH > 6.5, adjust carefully with 0.1 N HCl. Target pH 5.5.

-

-

Final Volume: Add remaining saline to reach target volume.

-

Sterilization:

-

Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile vial.

-

Note: PES is low-protein binding and chemically compatible.

-

-

QC: Inspect for particulates. Solution should be clear and colorless/pale yellow.

Protocol B: Preparation for Oral Gavage (PO)

Target Concentration: 5 – 20 mg/mL.

-

Vehicle: Distilled water is sufficient. If higher viscosity is required for suspension uniformity (though this compound is soluble, this aids gavage accuracy), use 0.5% Methylcellulose (MC) .

-

Mixing:

-

Add this compound bromide powder to the vehicle.

-

Stir magnetically for 5-10 minutes.

-

-

Storage: Store at 4°C. Prepare fresh weekly to avoid hydrolysis drift.

In Vivo Dosing Considerations

This compound is a quaternary ammonium compound.[2][4] This class has distinct pharmacokinetic properties compared to tertiary amines (like atropine).

Table 2: Suggested Dosing Regimens (Rat/Mouse)

| Parameter | Recommendation | Rationale |

| IV/IP Dose | 0.5 – 5 mg/kg | High potency; rapid onset. Quaternary salts do not cross BBB, so systemic toxicity is primarily peripheral (respiratory/cardiac). |

| Oral Dose | 10 – 50 mg/kg | Poor Oral Bioavailability (10-20%). Quaternary ammoniums are poorly absorbed from the gut. Higher doses are required to achieve systemic blockade. |

| Dosing Volume | IV: 1-2 mL/kgIP: 5-10 mL/kgPO: 5-10 mL/kg | Standard physiological limits to prevent volume overload. |

| Observation | 15-30 min post-dose | Peak effect typically occurs rapidly due to ionic nature. |

Expected Pharmacological Effects (Biomarkers)

-

Primary: Inhibition of GI motility (delayed gastric emptying), antisialagogue activity (dry mouth), mydriasis (pupil dilation - less common than atropine unless high systemic exposure).

-

Safety Monitoring: Monitor for tachycardia (M2 blockade) and urinary retention.

Quality Control & Validation

To ensure the integrity of your data, validate the formulation stability.

Figure 2: Quality control workflow. HPLC is recommended only for long-term stability studies.

HPLC Conditions (For Stability Indicating Assay)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[5]

-

Mobile Phase: Acetonitrile : Buffer (pH 3.0 Phosphate) [40:60].

-

Detection: UV at 210-220 nm (Ester absorption).

-

Flow Rate: 1.0 mL/min.[5]

References

-

PubChem. (2023). This compound bromide - Compound Summary. National Library of Medicine. Available at: [Link]

-

DrugBank Online. (2023). This compound: Pharmacology and Structure. Available at: [Link]

- Bowman, W. C., & Rand, M. J. (1980). Textbook of Pharmacology. Blackwell Scientific.

- Lund, W. (1994). The Pharmaceutical Codex: Principles and Practice of Pharmaceutics. Pharmaceutical Press. (Reference for stability of ester-based pharmaceuticals).

-

Reichertz, P., & Schliva, M. (1962). Toxicity study of this compound bromide. Arzneimittel-Forschung, 12, 414.[1] (Source for LD50 and acute toxicity data).

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in Benzilonium receptor binding studies

Topic: Troubleshooting Inconsistent Results in Benzilonium Bromide Binding Assays

Document ID: TS-BENZ-004 | Version: 2.1 | Status: Active

Executive Summary & Mechanism of Action

This compound bromide is a quaternary ammonium anticholinergic agent.[1] Unlike tertiary amines (e.g., atropine), it is permanently charged at physiological pH, rendering it highly hydrophilic and unable to cross the blood-brain barrier.

In receptor binding studies, this compound is typically characterized via Competition Binding Assays against a high-affinity radioligand (e.g.,

The Core Challenge: Inconsistencies in this compound data often stem from its slow dissociation kinetics (common in high-affinity antagonists) and electrostatic non-specific binding due to its positive charge. This guide addresses these specific failure modes.

The "Gold Standard" Validation Protocol

Before troubleshooting, ensure your baseline protocol aligns with the validated standard for quaternary ammonium antagonists.

| Parameter | Standard Specification | Rationale |

| Receptor Source | CHO-K1 membranes (hM1–hM5) | High expression density ( |

| Radioligand | Hydrophilic, surface-selective ligand. Matches this compound's physicochemical profile. | |

| Competitor | This compound Bromide ( | Wide range required to capture full sigmoidal displacement. |

| Buffer System | 50 mM Tris-HCl, 10 mM | |

| Incubation | 120 min @ 25°C | CRITICAL: Quaternary amines have slow |

| Separation | Rapid Filtration (Whatman GF/B) | Pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize filter charge. |

Validated Assay Workflow

Figure 1: Standard Competition Binding Workflow. Note the critical PEI pre-soak step at the Harvesting stage.

Troubleshooting Matrix: Symptom-Based Solutions

Issue 1: High Non-Specific Binding (NSB)

Symptom: Total binding is high, but the signal-to-noise ratio is low (< 5:1).

Root Cause: this compound and

-

Corrective Action:

-

PEI Pre-treatment: Ensure filters are soaked in 0.3% - 0.5% Polyethylenimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that masks the negative charge of the glass.

-

Wash Buffer: Use ice-cold buffer (

) to reduce dissociation during the wash, but ensure the ionic strength is sufficient (50 mM Tris) to minimize electrostatic sticking.

-

Issue 2: "Right-Shifted" Curves (Low Affinity Artifacts)

Symptom: The calculated

-

Corrective Action:

-

Extend Incubation: Increase incubation time to 3–4 hours.

-

Validation: Perform a kinetic association experiment to determine the time to equilibrium (

).

-

Issue 3: The "Steep Hill Slope" (Hill Coefficient > 1.2)

Symptom: The competition curve is too steep, or

-

Corrective Action:

-

Zone A Rule: Ensure that

of the total added radioligand is bound.[2] -

Dilute Membranes: Reduce protein concentration until specific binding is roughly 500–1000 CPM (just enough for signal), or roughly

.

-

Advanced Logic: The Troubleshooting Tree

Use this decision tree to diagnose specific assay failures.

Figure 2: Diagnostic Logic for this compound Binding Failures.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: Why does my this compound

Q: The wash step seems to wash off my bound ligand. What do I do?

A: this compound has a fast association but a slow dissociation. However, if your wash buffer is warm (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl Bromide (Related Structure/Class). Retrieved from [Link]

-

National Institutes of Health (NIH). Assay Guidance Manual: Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]

- Hulme, E.C., & Trevethick, M.A. (2010).Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. (Contextual grounding for Competition Binding Kinetics).

Sources

How to prevent the degradation of Benzilonium bromide in solution

Topic: Prevention of Degradation in Solution

Ticket ID: BB-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triage" Protocol

If you are currently experiencing inconsistent results or baseline drift with Benzilonium bromide, stop immediately and review the following critical checkpoints. This compound bromide is a quaternary ammonium benzilate ester; its primary failure mode is hydrolytic cleavage , which is aggressively catalyzed by pH and temperature.

| Critical Factor | The Rule | The "Why" (Mechanism) |

| pH Control | Maintain pH 3.0 – 5.0 | The ester bond is highly susceptible to base-catalyzed hydrolysis ( |

| Temperature | Store at 4°C or -20°C | Arrhenius kinetics dictate that hydrolysis rates double (approx.) for every 10°C increase. Room temperature is a risk factor. |

| Solvent Choice | Water or Acetonitrile | Avoid primary alcohols (Methanol/Ethanol) for long-term storage to prevent transesterification (alcoholysis). |

| Buffer Species | Citrate or Acetate | Avoid Phosphate buffers if possible; phosphate ions can act as general base catalysts, promoting hydrolysis even at lower pH. |

Diagnostic Guide: Understanding the Failure Mode

To prevent degradation, you must understand the enemy. This compound bromide degrades primarily via hydrolysis of the ester linkage . This is not a random event; it is a predictable chemical reaction driven by the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon.

The Degradation Pathway

The molecule cleaves into two distinct, pharmacologically inactive fragments:

-

Benzilic Acid: An aromatic carboxylic acid.

-

1,1-diethyl-3-hydroxypyrrolidinium: A quaternary ammonium alcohol.

Below is the mechanistic pathway you must visualize to control the reaction.

Figure 1: The hydrolytic degradation pathway of this compound bromide. The ester bond (blue node) is the structural vulnerability, susceptible to nucleophilic attack (red node) leading to irreversible cleavage.

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Create a 10 mM this compound bromide stock solution with a shelf-life of >3 months at -20°C.

Materials Required

-

This compound bromide solid (Store desiccated).

-

Solvent: Milli-Q Water (18.2 MΩ) or Anhydrous Acetonitrile.

-

Stabilizer: 0.1 M Hydrochloric Acid (HCl) or Citrate Buffer (pH 4.0).

-

Container: Amber borosilicate glass vials (silanized preferred).

Protocol Steps

-

Solvent Pre-Conditioning (The "Acid Spike"):

-

Do not dissolve the drug in pure water immediately. Pure water absorbs atmospheric CO2 but can still vary in pH.

-

Action: Acidify your Milli-Q water to approximately pH 3.0–4.0 using a small volume of 0.1 M HCl.

-

Reasoning: Pre-acidification ensures the drug never experiences a "pH shock" in a neutral or slightly alkaline micro-environment during dissolution.

-

-

Dissolution:

-

Weigh the calculated amount of this compound bromide.

-

Add the acidified water to the vial.

-

Vortex gently. Avoid sonication if possible, as it generates local heat spots which can initiate hydrolysis.

-

-

Aliquoting & Storage:

-

Divide the stock into single-use aliquots (e.g., 50 µL).

-

Freeze-Thaw Rule: this compound is relatively robust to freezing, but repeated freeze-thaw cycles introduce condensation and temperature fluctuations. Single-use aliquots are mandatory.

-

Store at -20°C .

-

Troubleshooting & FAQs

Q1: Can I use DMSO as a solvent? A: Yes, DMSO is an excellent solvent for this compound bromide and is generally aprotic, meaning it does not participate in hydrolysis directly. However, DMSO is hygroscopic (absorbs water from the air). If your DMSO is "wet," hydrolysis will occur.

-

Recommendation: Use anhydrous DMSO (stored over molecular sieves) and keep the container tightly sealed.

Q2: My HPLC baseline shows a "ghost peak" eluting earlier than this compound. What is it? A: This is almost certainly Benzilic Acid . Because Benzilic Acid is more polar (due to the carboxylic acid group) than the parent ester, it typically elutes earlier on reverse-phase C18 columns.

-

Validation: Inject a standard of Benzilic Acid. If the retention times match, your this compound stock has degraded.

Q3: Why do you recommend Citrate buffer over Phosphate buffer?

A: This is a subtle but critical point in physical organic chemistry. Phosphate anions (

Q4: I need to use the drug in a physiological buffer (pH 7.4) for a cell assay. What do I do? A: You are fighting a losing battle against time. At pH 7.4, the half-life of benzilate esters drops significantly.

-

The Workaround: Keep the stock solution acidic (pH 4.0). Dilute into the pH 7.4 assay buffer immediately before addition to the cells (t < 5 minutes). Do not prepare the dilution hours in advance.

References

-

Garrett, E. R. (1962). "Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Esters." Journal of Pharmaceutical Sciences. Link

- Context: Establishes the fundamental kinetics of ester hydrolysis and the catalytic role of specific buffer species.

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

-

Foo, G. S., et al. (2016). "Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon." Journal of Agricultural and Food Chemistry. Link

- Context: While focused on a different molecule, this paper provides excellent data on base-catalyzed hydrolysis kinetics in aqueous systems, applicable to the benzil

-

Zhao, Y., et al. (2010).[1] "Stability and degradation products of otilonium bromide in different media." Journal of China Pharmaceutical University. Link

- Context: Otilonium bromide is a structural analog (quaternary ammonium benzoate/benzilate derivative). This study confirms the rapid alcoholysis in methanol and hydrolysis in water/plasma, validating the recommendation to avoid alcohols and neutral aqueous storage.

Sources

Validation & Comparative

A Researcher's Guide to Validating Antimuscarinic Activity: A Comparative Analysis Using Benzilonium and Knockout Models

For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison for validating the antimuscarinic activity of Benzilonium bromide, leveraging the definitive power of knockout (KO) mouse models. We will explore the causality behind experimental choices, present self-validating protocols, and compare this compound's profile with other relevant antimuscarinic agents.

The Rationale for Knockout Models in Validating Antimuscarinic Action

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (M1-M5), mediate a vast array of physiological functions.[1] The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to phospholipase C activation, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins, inhibiting adenylyl cyclase.[2] Many tissues co-express multiple muscarinic receptor subtypes, making it challenging to dissect the precise receptor subtype mediating a specific physiological response using pharmacological agents alone, which often lack absolute selectivity.

This is where knockout mouse models become indispensable tools. By selectively deleting the gene encoding a specific muscarinic receptor subtype, we can create a biological system where the receptor's function is absent. Any observed alteration in the animal's response to a pharmacological agent can then be directly attributed to the missing receptor, providing unequivocal evidence of a drug-receptor interaction.

This guide will focus on validating the M2 and M3 receptor activity of this compound bromide by comparing its effects in wild-type (WT) mice with those in M2 and M3 receptor knockout mice.

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways of M2 and M3 muscarinic receptors and the overarching experimental workflow for validating this compound's antimuscarinic activity.

Figure 1: Simplified signaling pathways of M2 and M3 muscarinic receptors and the antagonistic action of this compound bromide.

Figure 2: Experimental workflow for validating this compound's antimuscarinic activity using knockout mice.

Comparative Analysis of Antimuscarinic Agents

To provide context for this compound's activity, it is essential to compare it with other well-characterized antimuscarinic drugs. The following table summarizes the receptor selectivity profiles of this compound (inferred from bencycloquidium bromide) and several alternatives.

| Compound | M1 Selectivity | M2 Selectivity | M3 Selectivity | Primary Clinical Application(s) |

| This compound Bromide | Moderate | Low | High (inferred) | Irritable Bowel Syndrome |

| Atropine | Non-selective | Non-selective | Non-selective | Bradycardia, mydriasis, anticholinesterase poisoning |

| Darifenacin | Low | Low | High (up to 59-fold > other subtypes)[3][4] | Overactive Bladder (OAB)[5] |

| Solifenacin | Moderate | Low | High[6] | Overactive Bladder (OAB) |

| Oxybutynin | High | Low | High[7][8] | Overactive Bladder (OAB) |

| Tiotropium Bromide | High | Low | High (long-acting) | Chronic Obstructive Pulmonary Disease (COPD) |

Experimental Protocols for In Vivo Validation

The following protocols are designed as self-validating systems, where the inclusion of knockout mice provides a definitive control for interpreting the pharmacological effects of this compound.

Protocol 1: Pilocarpine-Induced Salivation Assay